molecular formula C15H13ClN2O2S B2725967 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 851804-19-8

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2725967
CAS No.: 851804-19-8
M. Wt: 320.79
InChI Key: VKADVNQPILSEDF-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound featuring a 4,5-dihydro-1H-imidazole core functionalized with a furan-2-carbonyl group and a (2-chlorophenyl)methyl]sulfanyl substituent. The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Compounds based on this structure have been extensively investigated for their potential as alpha-2-adrenoreceptor antagonists and serotonin reuptake inhibitors, indicating significant promise in central nervous system (CNS) drug discovery . Furthermore, the broader class of imidazole derivatives is a cornerstone in the development of new antibacterial agents. Research into molecular hybrids and conjugates containing imidazole is a key strategy for overcoming multi-drug resistance in dangerous pathogens, including ESKAPE pathogens . The specific substitution pattern on this compound is of particular research interest. The inclusion of a furan ring is a common feature in bioactive molecules, and hybrids incorporating furan and imidazole moieties have been synthesized and studied for their enhanced properties . The presence of the sulfanyl ether and chlorophenyl groups may contribute to unique electronic properties and binding affinities, making this compound a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in various applications, including synthetic organic methodology development, as a building block for more complex molecular architectures, and in high-throughput screening assays to identify new therapeutic leads for conditions ranging from infectious diseases to neurological disorders. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c16-12-5-2-1-4-11(12)10-21-15-17-7-8-18(15)14(19)13-6-3-9-20-13/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKADVNQPILSEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the chlorophenylmethylsulfanyl intermediate. This intermediate is then reacted with an imidazole derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the imidazole ring or the furan moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imidazole ring can lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Imidazole derivatives, including the compound , have shown significant antimicrobial activity. Research indicates that imidazole compounds can inhibit the growth of various bacteria and fungi. For example, compounds structurally related to imidazole have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anti-inflammatory Effects

Studies suggest that imidazole derivatives can act as anti-inflammatory agents. In particular, the compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Molecular docking studies revealed promising binding affinities to COX-2, indicating potential as a therapeutic agent for inflammatory conditions .

Analgesic Activity

The analgesic properties of imidazole derivatives have been documented in various studies. For instance, novel imidazole analogues have been synthesized and tested for their pain-relieving effects using standard models such as the hot plate test. Some derivatives exhibited significant analgesic activity comparable to established analgesics like diclofenac .

Anticancer Potential

Emerging research highlights the anticancer potential of imidazole compounds. Studies show that certain imidazole derivatives can induce apoptosis in cancer cell lines, suggesting their utility in cancer therapy. The mechanism often involves targeting specific signaling pathways associated with tumor growth and proliferation .

Case Study 1: Synthesis and Evaluation of Imidazole Derivatives

A study published in Medicinal Chemistry explored the synthesis of several novel imidazole derivatives, including those related to 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole. The derivatives were characterized using IR, NMR, and mass spectrometry. Their anti-inflammatory and analgesic activities were assessed through various assays, revealing promising results for several compounds .

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of imidazole derivatives, researchers synthesized a series of compounds and tested their efficacy against a panel of microbial strains. The results indicated that certain modifications to the imidazole structure enhanced antimicrobial activity significantly .

Summary Table of Applications

ApplicationActivity TypeRelevant Findings
AntimicrobialBacterial and fungal inhibitionEffective against MRSA and E. coli
Anti-inflammatoryCOX inhibitionHigh binding affinity to COX-2
AnalgesicPain reliefComparable efficacy to diclofenac
AnticancerInduction of apoptosisSignificant cytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Substituents Molecular Formula Key Features Biological/Physical Properties Reference
Target Compound 2-{[(2-chlorophenyl)methyl]sulfanyl}, 1-(furan-2-carbonyl) C₁₆H₁₄ClN₂O₂S Hybrid polarity (sulfanyl + furan carbonyl); potential π-π interactions No direct activity data; inferred stability from S-linked groups
2-(2-Benzofuranyl)-4,5-dihydro-1H-imidazole 2-(benzofuran-2-yl) C₁₁H₁₀N₂O Larger aromatic system (benzofuran); lacks sulfanyl group Possible CNS activity (α-2A adrenergic receptor ligand)
2-[(2-Chloro-6-fluorophenyl)methyl]sulfanyl-4,5-dihydro-1H-imidazole 2-[(2-chloro-6-fluorophenyl)methyl]sulfanyl C₁₀H₉ClFN₂S Dual halogen substitution (Cl, F); increased electronegativity Higher lipophilicity vs. target compound; synthetic intermediate
1-(4-Chlorophenyl)sulfonyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 1-(4-chlorophenyl)sulfonyl, 2-{[(2-chlorophenyl)methyl]sulfanyl} C₁₆H₁₃Cl₂N₂O₂S₂ Sulfonyl group (electron-withdrawing); dual Cl substitution Enhanced stability; potential protease inhibition
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole 2-(furan-2-yl), 4,5-diphenyl C₁₉H₁₄N₂O Fully aromatic imidazole; diphenyl substituents Anti-inflammatory activity (carrageenan rat paw edema test)
2-(2-Chlorophenyl)-4,5-dihydro-1H-imidazole 2-(2-chlorophenyl) C₉H₉ClN₂ Minimal substituents; simpler structure Melting point: 82–86°C; limited solubility

Key Structural and Functional Insights :

Substituent Effects on Polarity: The target compound’s furan-2-carbonyl group enhances polarity compared to analogs with benzofuran (e.g., ) or non-polar aryl groups (e.g., ). This may improve solubility in polar solvents. Sulfanyl vs. Sulfonyl: Sulfonyl groups (e.g., ) increase electron-withdrawing effects and stability, while sulfanyl groups (target compound) offer flexibility and moderate hydrophobicity.

Halogen Influence: The 2-chlorophenyl group in the target compound provides steric bulk and moderate electronegativity.

Biological Activity Trends :

  • Furan-containing analogs (e.g., ) exhibit anti-inflammatory activity, suggesting the target compound may share similar pathways.
  • Sulfonyl-substituted imidazoles (e.g., ) are often protease inhibitors, whereas sulfanyl derivatives (target) might target thiol-dependent enzymes.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for sulfanyl-imidazoles (e.g., m-CPBA oxidation for sulfinyl groups ). Multi-component condensation (as in ) could also be adapted.

Research Findings and Data Gaps

  • Further in vitro assays are needed.
  • Stability and Reactivity : The sulfanyl group may confer susceptibility to oxidation, whereas the furan carbonyl could engage in hydrogen bonding. Comparative stability studies are lacking.
  • Computational Modeling : Molecular docking studies could predict binding affinity to targets like α-adrenergic receptors (based on ) or cyclooxygenase (inferred from ).

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is a derivative of imidazole that has garnered interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C15H13ClN2O2S
  • IUPAC Name: 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole

This structure features a furan ring and a chlorinated phenyl group, which may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The presence of the chlorophenyl and sulfanyl groups in this compound may enhance its lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy.

CompoundActivityReference
2-Chlorophenyl imidazole derivativesAntibacterial against Staphylococcus aureus
Furan-containing imidazolesAntifungal activity

Anti-inflammatory Properties

Imidazole derivatives have been studied for their anti-inflammatory effects. The compound's structural features may allow it to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

  • In vitro studies have demonstrated that similar compounds can exhibit COX-1 and COX-2 inhibitory activities with varying selectivity, suggesting potential therapeutic applications in treating inflammatory diseases.
CompoundIC50 (µM)Selectivity IndexReference
Napamezole (related imidazole)0.01 (COX-2)High
Other imidazole derivatives0.02 - 0.04 (COX-2)Varies

Antiparasitic Activity

Imidazole derivatives have also shown promise against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis. The compound’s ability to disrupt cellular processes in these organisms could be attributed to its unique molecular structure.

The biological activity of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in pathogen metabolism or inflammatory pathways.
  • Membrane Disruption: Its lipophilic nature could facilitate penetration into microbial membranes, leading to cell lysis.
  • Modulation of Signaling Pathways: It may interfere with signaling pathways that regulate inflammation or immune responses.

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar imidazole derivatives:

  • A study reported on the synthesis of various 4,5-dihydroimidazole derivatives and their testing against inflammatory markers, revealing significant reductions in pro-inflammatory cytokines when treated with these compounds .
  • Another investigation highlighted the synthesis of chlorinated imidazoles with potent activity against Trichomonas vaginalis, emphasizing the role of halogenation in enhancing biological effectiveness .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole?

Methodological Answer:
The synthesis of tetra-substituted imidazoles typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functional group coupling. For this compound:

  • Step 1: Start with a dihydroimidazole precursor, such as 4,5-dihydro-1H-imidazole, and introduce the furan-2-carbonyl group via acyl transfer reactions using furan-2-carbonyl chloride under anhydrous conditions .
  • Step 2: Install the [(2-chlorophenyl)methyl]sulfanyl moiety through thioether formation. Use a thiol nucleophile (e.g., 2-chlorobenzyl mercaptan) and a base like K₂CO₃ in DMF or DMSO at 60–80°C .
  • Optimization: Solvent polarity and catalyst selection (e.g., triethylamine for acid scavenging) significantly impact yield. Monitor reaction progress via TLC or HPLC to minimize byproducts .

Advanced: How can contradictory spectral data during structural elucidation be resolved?

Methodological Answer:
Contradictions between NMR, FTIR, and X-ray crystallography data often arise from dynamic molecular behavior or crystallographic packing effects. To address this:

  • Multi-Technique Validation: Cross-validate NMR chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) with X-ray bond angles and torsional parameters. For example, discrepancies in dihedral angles (e.g., 120.79° for C37–C38–C39 in imidazole derivatives) may indicate conformational flexibility .
  • DFT Calculations: Perform density functional theory (DFT) simulations to compare experimental and theoretical spectra. This helps identify if observed shifts stem from solvent effects or crystal packing .

Basic: Which characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the furan carbonyl (δ ~160–165 ppm in 13C NMR), thioether linkage (δ ~2.8–3.2 ppm in 1H NMR), and imidazole ring protons (δ ~6.5–7.5 ppm) .
  • X-Ray Crystallography: Resolve bond lengths (e.g., C–S bond: ~1.78–1.82 Å) and angles (e.g., N–C–S: ~120–124°) to confirm stereochemistry .
  • FTIR: Validate functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, C–S at ~600–700 cm⁻¹) .

Advanced: How to design environmental impact studies for this compound?

Methodological Answer:

  • Degradation Pathways: Conduct photolysis (UV exposure) and hydrolysis (pH 3–9) experiments to identify breakdown products. Use LC-MS to detect intermediates like 2-chlorobenzyl sulfonic acid .
  • Ecotoxicology: Assess acute toxicity using Daphnia magna or algal bioassays. Measure EC₅₀ values and compare with structural analogs (e.g., α-(2,4-dichlorophenyl)-1H-imidazole derivatives) to infer environmental persistence .

Advanced: What methodologies evaluate the compound’s antifungal mechanism?

Methodological Answer:

  • In Vitro Assays: Test against Candida albicans and Aspergillus niger using broth microdilution (MIC values). Include positive controls (e.g., fluconazole) and assess time-kill kinetics .
  • Molecular Docking: Model interactions with fungal CYP51 (lanosterol 14α-demethylase). Key residues (e.g., Phe228, Tyr132) may bind the furan carbonyl and chlorophenyl groups, disrupting ergosterol synthesis .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Conduct reactions in fume hoods due to potential release of volatile thiols or HCl gas during synthesis .
  • Spill Management: Neutralize acidic byproducts with sodium bicarbonate and adsorb spills using vermiculite .

Advanced: How to investigate structure-activity relationships (SAR) for imidazole derivatives?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace furan-2-carbonyl with thiophene or phenyl groups) and compare bioactivity .
  • QSAR Modeling: Use descriptors like logP, molar refractivity, and H-bond donors to correlate structural features with antifungal efficacy. For example, higher logP values (>3.5) may enhance membrane permeability .

Advanced: How to address low yields in the final coupling step of synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂ or CuI for Ullmann-type couplings. Optimize ligand systems (e.g., 1,10-phenanthroline) to enhance catalytic efficiency .
  • Solvent Effects: Switch from DMF to DMAc or THF to reduce side reactions. Monitor temperature (60–100°C) to balance reaction rate and decomposition .

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